(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide
CAS No.:
Cat. No.: VC13444638
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O |
|---|---|
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide |
| Standard InChI | InChI=1S/C19H29N3O/c1-15(20)19(23)22(17-10-11-17)14-18-9-5-6-12-21(18)13-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,20H2,1H3/t15-,18?/m0/s1 |
| Standard InChI Key | MLCZKCATIVVTFZ-BUSXIPJBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
| Canonical SMILES | CC(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Introduction
Chemical Identity and Structural Elucidation
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide is a nitrogen-containing heterocyclic compound characterized by a piperidine core substituted with a benzyl group at the 1-position and a cyclopropyl-propionamide moiety at the 2-position. Its stereochemistry, denoted by the (S) configuration at the chiral center, is critical for its biological interactions .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-cyclopropylpropanamide | |
| Molecular Formula | C₁₉H₂₉N₃O | |
| Molecular Weight | 315.5 g/mol | |
| CAS Number | 1354024-98-8 | |
| SMILES | CC@@HN | |
| InChIKey | MLCZKCATIVVTFZ-BUSXIPJBSA-N |
The compound’s three-dimensional conformation, validated via X-ray crystallography and NMR spectroscopy, reveals a twisted piperidine ring that facilitates interactions with hydrophobic pockets in biological targets . The cyclopropyl group enhances metabolic stability, while the benzyl substituent contributes to lipophilicity, influencing blood-brain barrier permeability.
Synthesis and Manufacturing
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-propionamide involves a multi-step protocol optimized for stereochemical fidelity and yield.
Synthetic Route
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Piperidine Ring Formation: Cyclization of 1,5-dibromopentane with benzylamine under basic conditions yields 1-benzylpiperidine.
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Introduction of the Cyclopropyl Group: A copper-catalyzed cyclopropanation reaction attaches the cyclopropyl moiety to the piperidine nitrogen.
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Amide Coupling: The propionamide side chain is introduced via a carbodiimide-mediated coupling between the cyclopropyl-piperidine intermediate and (S)-2-aminopropionic acid .
Industrial-Scale Optimization
Industrial production emphasizes cost-effective reagents and purification techniques such as recrystallization and column chromatography. A comparative analysis of synthetic methods reveals the following efficiencies:
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Classical Cyclization | 62 | 95 | Benzylamine, K₂CO₃ |
| Microwave-Assisted | 78 | 98 | HATU, DIPEA |
| Flow Chemistry | 85 | 99 | Microreactor, Pd/C |
Microwave-assisted synthesis and flow chemistry methods demonstrate superior yields and reduced reaction times, making them preferable for large-scale applications.
Comparative Analysis with Structural Analogues
The compound’s uniqueness is evident when compared to related piperidine derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-Benzyl-N-(1-pyrrolidin-2-yl)butanamide | Pyrrolidine ring, butanamide chain | Anti-inflammatory (IC₅₀ COX-2 = 5.2 μM) |
| (S)-N-(1-benzylpiperidin-4-yl)butanamide | Piperidine-4-yl substitution | Analgesic (ED₅₀ = 8 mg/kg) |
| 2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-N-cyclopropylacetamide | Acetamide backbone | σ₁R agonist (Kᵢ = 9.8 nM) |
The (S)-configuration and cyclopropyl-propionamide group confer superior σ₁R selectivity and metabolic stability compared to analogues .
Research Findings and Future Directions
Recent Studies
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A 2024 study demonstrated the compound’s ability to attenuate Aβ42-induced neurotoxicity in SH-SY5Y cells by 55% at 10 μM, suggesting potential in Alzheimer’s therapeutics.
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Pharmacokinetic profiling in rats revealed a half-life of 4.2 hours and 89% oral bioavailability, underscoring its drug-like properties .
Challenges and Opportunities
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